4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate is a complex organic compound that features a hydrazinylidene group linked to a phenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate typically involves the reaction of a hydrazine derivative with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
- 2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
Uniqueness
4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C21H18N2O4S/c1-16-7-11-18(12-8-16)21(24)27-19-13-9-17(10-14-19)15-22-23-28(25,26)20-5-3-2-4-6-20/h2-15,23H,1H3/b22-15+ |
InChI Key |
KNPOCZVLSWTHLR-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.